molecular formula C8H12ClF3N2O B13899971 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 2285440-51-7

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B13899971
CAS No.: 2285440-51-7
M. Wt: 244.64 g/mol
InChI Key: OKKWELAPGSCKJN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common method includes the use of phase-transfer catalysis, where a crown-ether catalyst is employed to promote the reaction. The reaction typically occurs in a dimethylsulfoxide/toluene mixed solvent at elevated temperatures (130-175°C). The process involves etherification and subsequent acidification to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form electron donor-acceptor complexes, leading to various chemical transformations. These interactions often involve pathways such as single electron transfer (SET) reactions under specific conditions .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride stands out due to its unique trifluoromethyl group. Similar compounds include:

Properties

CAS No.

2285440-51-7

Molecular Formula

C8H12ClF3N2O

Molecular Weight

244.64 g/mol

IUPAC Name

3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride

InChI

InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7;/h12H,1-5H2;1H

InChI Key

OKKWELAPGSCKJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)C(F)(F)F.Cl

Origin of Product

United States

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